molecular formula C12H24ClFN2O2 B2687498 Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate;hydrochloride CAS No. 2287285-19-0

Tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate;hydrochloride

Cat. No. B2687498
CAS RN: 2287285-19-0
M. Wt: 282.78
InChI Key: UNZXXXIHNMBFJR-UHFFFAOYSA-N
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Description

  • IUPAC Name : tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate hydrochloride .
  • Molecular Weight : 282.79 g/mol .
  • Physical Form : Powder .

Synthesis Analysis

The synthetic pathway for this compound involves the reaction of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate with a fluorinating agent to introduce the fluorine atom. The subsequent hydrochlorination step yields the hydrochloride salt form .


Molecular Structure Analysis

The molecular structure consists of a piperidine ring with a tert-butyl ester group and a fluorine-substituted aminoethyl side chain. The hydrochloride salt provides stability and solubility . Here’s the simplified structure:

   H    |    N   / \ H-C-C(=O)-N-CH2-CH2-F   \ /    C   / \  H   C      |      Cl 

Physical And Chemical Properties Analysis

Safety and Hazards

The compound is classified as a Warning substance. It may cause skin and eye irritation. Follow safety precautions when handling .

Future Directions

For more detailed information, refer to the Enamine product page .

properties

IUPAC Name

tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2.ClH/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(13)8-14;/h9-10H,4-8,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZXXXIHNMBFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137943646

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